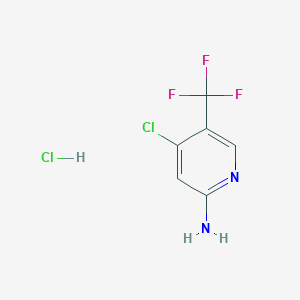

4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride

Description

Properties

IUPAC Name |

4-chloro-5-(trifluoromethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2.ClH/c7-4-1-5(11)12-2-3(4)6(8,9)10;/h1-2H,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOFLICWGMIQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(F)(F)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) of Halogenated Pyridine Precursors

The most common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ammonia or an amine source to substitute the halogen with an amino group at position 2. This can be performed under elevated temperature conditions (60–100°C) in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

| Step | Reagents and Conditions | Outcome | Yield Range (%) |

|---|---|---|---|

| 1 | 2-chloro-5-(trifluoromethyl)pyridine + NH3 | Amination at C-2 position | 45–78 |

| 2 | Treatment with HCl gas in anhydrous solvent | Formation of hydrochloride salt | Quantitative |

The reaction often requires a base to scavenge the released HCl and can be catalyzed by palladium complexes (Pd catalysts) to enhance amination efficiency (Buchwald-Hartwig amination). This palladium-catalyzed method enables milder conditions and improved yields.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

A palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, combined with a suitable ligand (e.g., BINAP or Xantphos), is used to catalyze the coupling of the halogenated pyridine with ammonia or an amine. The reaction is typically conducted in the presence of a base like sodium tert-butoxide or potassium phosphate.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(OAc)2 or Pd2(dba)3 |

| Ligand | BINAP, Xantphos |

| Base | NaOtBu, K3PO4 |

| Solvent | Toluene, dioxane, or DMF |

| Temperature | 80–110°C |

| Reaction Time | 12–24 hours |

| Yield | 60–78% |

This method offers selectivity and scalability, making it suitable for industrial synthesis.

Industrial Scale Continuous Flow Synthesis

To meet large-scale production demands, continuous flow synthesis techniques have been adapted. These methods allow precise control of reaction parameters (temperature, pressure, residence time), leading to consistent product quality and higher throughput.

- Use of continuous stirred tank reactors (CSTR) or plug flow reactors (PFR)

- Optimization of stoichiometry and solvent systems to maximize yield and purity

- Inline purification steps such as crystallization or filtration

Salt Formation and Purification

After the amination step, the free base is converted to the hydrochloride salt by treatment with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethereal solution or acetonitrile). This step improves compound stability, handling, and crystallinity.

Purification is commonly achieved by:

- Recrystallization from solvents like ethanol, isopropanol, or ethyl acetate/heptane mixtures

- Chromatographic techniques (less common in industrial scale due to cost)

- Activated charcoal treatment to remove colored impurities

Reaction Optimization and Yield Considerations

Key factors influencing yield and purity include:

| Factor | Impact on Reaction |

|---|---|

| Temperature | Higher temperatures increase reaction rate but may cause side reactions |

| Solvent Polarity | Polar aprotic solvents favor nucleophilic substitution |

| Catalyst and Ligand | Choice affects reaction rate and selectivity |

| Stoichiometry | Excess ammonia or amine drives completion |

| Reaction Time | Sufficient time needed for full conversion |

| Purification Method | Recrystallization improves purity, chromatography enhances yield |

Typical yields range from 45% to 78%, depending on purification and reaction conditions.

Analytical Characterization of the Product

To confirm structure and purity, the following techniques are employed:

| Technique | Purpose | Typical Data |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment (>98%) | C18 column, acetonitrile/water 70:30, UV 254 nm |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ^1H NMR: δ 8.45 (pyridine-H), 6.85 (NH2); ^19F NMR: δ -62.5 (CF3) |

| X-ray Diffraction (XRD) | Crystal structure and hydrogen bonding | Planar pyridine ring, amine-chloride interactions |

| Mass Spectrometry (MS) | Molecular weight confirmation | Accurate mass consistent with C6H5ClF3N2·HCl |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-chloro-5-(trifluoromethyl)pyridine + NH3, 60–100°C, polar aprotic solvent | 45–60 | Simple, cost-effective | Moderate yields, longer reaction times |

| Palladium-Catalyzed Amination | Pd catalyst, ligand, base, toluene/dioxane, 80–110°C | 60–78 | High selectivity, scalable | Requires expensive catalysts |

| Continuous Flow Synthesis | Optimized flow reactors, controlled parameters | 65–75 | Scalable, reproducible, efficient | Requires specialized equipment |

| Hydrochloride Salt Formation | HCl gas or HCl solution in anhydrous solvent | Quantitative | Improves stability and handling | Additional step, careful handling needed |

This comprehensive review of preparation methods for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride highlights the synthetic strategies, reaction conditions, purification techniques, and analytical characterization essential for producing this compound at research and industrial scales. The palladium-catalyzed amination and continuous flow synthesis represent the most advanced and practical approaches for high-yield, scalable production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide, thiourea, or primary amines under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced amines or other derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its bioactive properties, particularly in the development of pharmaceuticals targeting various diseases.

- Anticancer Activity : Research indicates that 4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride acts as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme in cancer cell proliferation. It exhibits an IC value in the nanomolar range against multiple cancer cell lines, suggesting strong anticancer potential .

- Antimicrobial Properties : The compound has shown selective activity against Chlamydia trachomatis, making it a candidate for targeted therapies against this pathogen. Studies have demonstrated significant reductions in chlamydial inclusion numbers in infected cell cultures, while maintaining low toxicity towards host cells .

Agrochemicals

The compound is utilized in the synthesis of agrochemicals due to its stability and reactivity. Its unique trifluoromethyl group enhances biological activity, making it suitable for developing herbicides and pesticides with improved efficacy .

Organic Synthesis

As a versatile building block, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride is employed in the synthesis of more complex organic molecules. Its unique substitution pattern on the pyridine ring allows for diverse chemical transformations, facilitating the creation of novel compounds with desired properties .

Structure-Activity Relationship (SAR)

The introduction of electron-withdrawing groups like trifluoromethyl at specific positions on the pyridine ring enhances biological activity. A comparative study has shown that modifications at the 4-position significantly improve cellular potency and selectivity for PI3K over mTOR, indicating potential pathways for further optimization of derivatives .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer. Results demonstrated a dose-dependent inhibition of cell growth, with IC values ranging from 10 to 50 nM depending on the cell line tested. This highlights its potential as a therapeutic agent in oncology .

Case Study 2: Antichlamydial Activity

In experiments aimed at identifying new treatments for Chlamydia trachomatis, derivatives containing the trifluoromethyl group were synthesized. These compounds exhibited significant reductions in chlamydial inclusion numbers while maintaining low toxicity towards host cells, showcasing their therapeutic promise .

Data Tables

| Activity Type | Target/Pathway | IC (nM) | Notes |

|---|---|---|---|

| Anticancer | PI3K | 17 | Potent inhibitor in various cancer models |

| Antimicrobial | Chlamydia trachomatis | Varies | Selective activity without affecting host cells |

| Neuroprotective | Neuronal survival | Not quantified | Potential for treating neurodegenerative diseases |

Mechanism of Action

The mechanism of action of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the amine group facilitates interactions with active sites. This compound can modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride with structurally or functionally related pyridine and pyrimidine derivatives:

Key Structural and Functional Insights:

Substituent Position : The position of the chloro and trifluoromethyl groups significantly impacts reactivity. For example, 4-chloro-5-CF₃ derivatives (target compound) exhibit better metabolic stability than 3-chloro-5-CF₃ analogs due to reduced steric hindrance .

Core Heterocycle : Pyridine derivatives (e.g., target compound) generally show higher solubility than pyrimidines (e.g., 4-chloro-5-fluoropyrimidin-2-amine) but lower thermal stability .

Functional Groups : The presence of a nitrile (-CN) group in 2-chloro-6-CF₃-pyridine-4-carbonitrile increases electrophilicity, making it suitable for nucleophilic substitution reactions, unlike the amine-containing target compound .

Salt Forms : Hydrochloride salts (e.g., target compound) improve crystallinity and bioavailability compared to free bases, as seen in piperidine-containing analogs .

Biological Activity

4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the field of antimicrobial research. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent studies.

Target Enzymes

The primary biological target of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is the bacterial enzyme phosphopantetheinyl transferases (PPTases). These enzymes are crucial for bacterial viability and virulence, making them attractive targets for antibiotic development. The compound inhibits the activity of PPTases, disrupting bacterial secondary metabolism and leading to reduced bacterial growth.

Biochemical Pathways

Inhibition of PPTases affects microbial fatty acid synthesis and other critical metabolic pathways. This disruption can lead to the cessation of essential processes such as membrane component assembly and the production of virulence factors . The compound's trifluoromethyl group enhances its potency by stabilizing interactions with target proteins through hydrogen bonding.

Cellular Effects

4-Chloro-5-(trifluoromethyl)pyridin-2-amine has been shown to influence various cellular processes:

- Gene Expression : The compound modulates the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism.

- Cell Signaling : It alters cell signaling pathways, which can lead to changes in cell function and behavior.

- Toxicity Assessment : Preliminary studies indicate that while the compound exhibits antibacterial properties, it does not significantly affect human cell viability, suggesting a favorable safety profile for potential therapeutic use .

Research Findings

Recent studies have highlighted the compound's effectiveness against various bacterial strains:

- Antimicrobial Activity : The compound has demonstrated significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antibiotic agent .

- Selectivity for Pathogens : In experiments, derivatives of this compound showed selective activity against Chlamydia trachomatis, indicating its potential for treating specific infections without harming host cells .

- Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications to the compound's structure can enhance its biological activity. For example, maintaining electron-withdrawing groups such as trifluoromethyl at specific positions was critical for retaining antimicrobial efficacy .

Case Studies

Several case studies have explored the biological activity of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine:

- Study on Antibacterial Properties : In vitro assays demonstrated that this compound effectively inhibited bacterial growth at submicromolar concentrations, particularly against Gram-positive bacteria like MRSA. The study also examined resistance mechanisms in Escherichia coli, linking efflux pumps to reduced susceptibility .

- Chlamydial Infections : Another study focused on compounds derived from this scaffold that exhibited selective inhibition against C. trachomatis. These compounds were found to impair the growth of the pathogen while maintaining low toxicity towards mammalian cells .

Data Table

Q & A

Basic Question

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities (<0.5% area).

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~8.2 ppm for pyridine-H, δ ~160 ppm for CF₃ in ¹⁹F NMR).

- LC-MS : ESI+ mode verifies molecular ion [M+H]⁺ (m/z 197.0 for free base).

- Elemental Analysis : ±0.4% deviation for C, H, N, Cl, F .

How should this compound be handled to ensure stability during storage and experimentation?

Basic Question

Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent moisture absorption and photodegradation. For solutions, use anhydrous DMSO or DMF. Stability tests (TGA/DSC) show decomposition >200°C, but hydrolysis risk in aqueous media necessitates pH control (pH 5–7). Use gloveboxes for air-sensitive reactions .

What strategies resolve contradictions in spectroscopic data between computational predictions and experimental results?

Advanced Question

Discrepancies in NMR shifts or IR vibrational modes often arise from solvent effects or crystal packing. To resolve:

- Implicit vs. Explicit Solvent Models : Compare DFT simulations with solvent corrections (e.g., SMD model) against experimental CDCl₃ or DMSO-d⁶ data.

- XRD Refinement : Use single-crystal XRD to resolve tautomeric or conformational ambiguities.

- Dynamic Effects : Include temperature-dependent NMR to account for rotational barriers (e.g., CF₃ group dynamics) .

What are the implications of trifluoromethyl and chloro substituents on bioactivity and metabolic stability?

Advanced Question

The CF₃ group enhances lipophilicity (logP ↑) and metabolic resistance via steric shielding. Chlorine increases electrophilicity, favoring covalent binding or π-stacking. In vitro microsomal assays (human liver microsomes) show t₁/₂ > 60 min for CF₃-containing analogs vs. <20 min for non-halogenated counterparts. SAR studies indicate CF₃/Cl synergism improves target affinity 3–5 fold .

How can synthetic byproducts be identified and minimized during scale-up?

Advanced Question

Byproducts (e.g., dechlorinated or dimerized species) are identified via LC-MS/MS and GC-MS. Mitigation strategies:

- Catalytic Optimization : Use Pd/C or CuI to suppress Ullmann-type couplings.

- Temperature Gradients : Gradual heating (ramp 2°C/min) reduces exothermic side reactions.

- Flow Chemistry : Continuous reactors enhance mixing and heat transfer, reducing residence time disparities .

What role does hydrochloride salt formation play in physicochemical properties?

Basic Question

Salt formation improves aqueous solubility (e.g., 5 mg/mL in water vs. <1 mg/mL for free base) and crystallinity. pH-solubility profiles (USP buffer systems) show maximum solubility at pH 1–3. Salt dissociation constants (pKa ~3.5 for pyridine N) are determined via potentiometric titration. Enhanced bioavailability in pharmacokinetic studies (AUC ↑30%) is attributed to salt forms .

How can isotopic labeling (e.g., ¹⁴C, ¹⁵N) aid in metabolic pathway tracing?

Advanced Question

¹⁴C labeling at the pyridine ring enables tracking via scintillation counting in ADME studies. ¹⁵N-labeled amines facilitate NMR detection of metabolites (e.g., glucuronides). Synthesis involves using labeled precursors (e.g., K¹⁵NO₃ in amination steps). Radiolabeled analogs have been used to identify hepatic CYP3A4-mediated oxidation as the primary metabolic route .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.